5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorobenzyl group attached to a thiadiazole ring via a sulfanyl (sulfur) linkage
Mechanism of Action
Target of Action
Compounds containing a thiadiazole ring are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
The presence of a thiadiazole ring and a sulfanyl group could suggest potential interactions with biological targets through hydrogen bonding, ionic interactions, or other types of chemical bonding .
Pharmacokinetics
The presence of a chlorobenzyl group could potentially influence its lipophilicity and therefore its absorption and distribution .
Result of Action
Given the biological activities associated with thiadiazole derivatives, it could potentially have antimicrobial, anti-inflammatory, or anticancer effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiadiazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents, and this compound could be explored for similar applications.
Medicine:
Drug Development: Due to its structural features, it can be investigated for potential pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 5-{[(4-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
- 5-{[(4-Bromobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
- 5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
Comparison:
- Uniqueness: The presence of the 4-chlorobenzyl group in 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity compared to its analogs with different substituents.
- Reactivity: The chloro substituent can influence the compound’s reactivity in substitution reactions, making it more or less reactive compared to compounds with other substituents like methyl, bromo, or fluoro groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAFAOOUMDSKCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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